Decanonaene-1,10-dithione
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Overview
Description
Decanonaene-1,10-dithione is an organic compound characterized by its unique structure, which includes two sulfur atoms in a dithio configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanonaene-1,10-dithione can be synthesized through the reaction of decanonaene with sulfur sources under specific conditions. One common method involves the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst . The reaction typically occurs in a solvent such as ethanol or water, and the conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Decanonaene-1,10-dithione undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, NaBH4, LiAlH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons.
Scientific Research Applications
Decanonaene-1,10-dithione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Decanonaene-1,10-dithione involves its ability to interact with various molecular targets. The compound can act as an electron acceptor, forming complexes with electron-rich moieties such as dithiolene ligands or metal centers . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,3-Dithianes: Similar in structure but differ in the position of sulfur atoms.
1,3-Dithiolanes: Another related compound with a slightly different ring structure.
Dithione Ligands: Known for their electron-deficient nature and ability to form coordination complexes.
Uniqueness: Decanonaene-1,10-dithione is unique due to its specific dithio configuration and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
628315-44-6 |
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Molecular Formula |
C10S2 |
Molecular Weight |
184.2 g/mol |
InChI |
InChI=1S/C10S2/c11-9-7-5-3-1-2-4-6-8-10-12 |
InChI Key |
RIOXZZRQAMVSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=C=C=C=C=S)=C=C=C=C=S |
Origin of Product |
United States |
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